tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate

Catalog No.
S6515410
CAS No.
454709-96-7
M.F
C9H20N2O2
M. Wt
188.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate

CAS Number

454709-96-7

Product Name

tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate

Molecular Formula

C9H20N2O2

Molecular Weight

188.3

Tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate is a chemical compound with the molecular formula C9H20N2O2C_9H_{20}N_2O_2. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a chiral amino group. This compound is recognized for its structural complexity and potential biological activity, making it an important molecule in medicinal chemistry.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate bond can hydrolyze to yield the corresponding amine and tert-butyl alcohol.
  • Transesterification: The compound can react with alcohols to form different esters, which may be useful in synthetic applications.
  • Nucleophilic Substitution: The nitrogen atom in the carbamate can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are significant for modifying the compound's structure and enhancing its biological properties.

Tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate exhibits biological activity that may include:

  • Antiviral Properties: Similar compounds have been studied for their ability to inhibit viral replication, particularly in the context of antiviral drug development.
  • Neuroprotective Effects: Some derivatives of carbamate compounds show promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

The specific biological activities of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate warrant further investigation through pharmacological studies.

Several synthesis methods have been proposed for tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate:

  • Direct Amide Formation: Reacting tert-butyl chloroformate with (2R)-2-(methylamino)propylamine in the presence of a base can yield the desired carbamate.
    tert butyl chloroformate+ 2R 2 methylamino propylaminetert butyl N 2R 2 methylamino propyl carbamate\text{tert butyl chloroformate}+\text{ 2R 2 methylamino propylamine}\rightarrow \text{tert butyl N 2R 2 methylamino propyl carbamate}
  • Alternative Routes: Other methods may involve using different activating agents or coupling reagents to facilitate the formation of the carbamate linkage.

Tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate has potential applications in:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs, particularly in antiviral and neuroprotective therapies.
  • Chemical Research: As a reagent or intermediate in organic synthesis, it can be utilized for creating more complex molecules.

Interaction studies involving tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate are crucial for understanding its pharmacodynamics. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolic Stability: Investigating how the compound is metabolized by biological systems to predict its efficacy and safety profiles.

Such studies contribute valuable information regarding its therapeutic potential and possible side effects.

Several compounds share structural similarities with tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate. Here are some examples along with their unique features:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(2-amino-2-methyl-propyl)carbamateC9H20N2O2C_9H_{20}N_2O_2Lacks the methyl group on nitrogen, affecting activity.
Tert-butyl N-[1-(4-fluorophenyl)-3-methylbutan-1-amido]C13H18F1N1O1C_{13}H_{18}F_{1}N_{1}O_{1}Contains a fluorinated aromatic system, enhancing lipophilicity.
Tert-butyl N-[3-hydroxybutyryl]carbamateC9H17N1O3C_9H_{17}N_{1}O_{3}Features a hydroxybutyryl group, potentially influencing solubility and reactivity.

These comparisons highlight how variations in structure can lead to differences in biological activity and applications, emphasizing the uniqueness of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate within this class of compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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